

# Application Note: Pharmacokinetic and Pharmacodynamic Characterization of Branebrutinib

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## Compound Focus: Branebrutinib

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**Introduction: Branebrutinib** (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated and inflammatory diseases [1]. Its properties make it an ideal candidate for PK/PD modeling, as it exhibits rapid plasma clearance but prolonged pharmacodynamic effects due to covalent binding to its target. This note summarizes key data and methodologies from the first-in-human study (NCT02705989) to guide researchers in understanding its disposition and action [1].

## Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

The following table summarizes the core quantitative findings from the Phase I single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy participants [1].

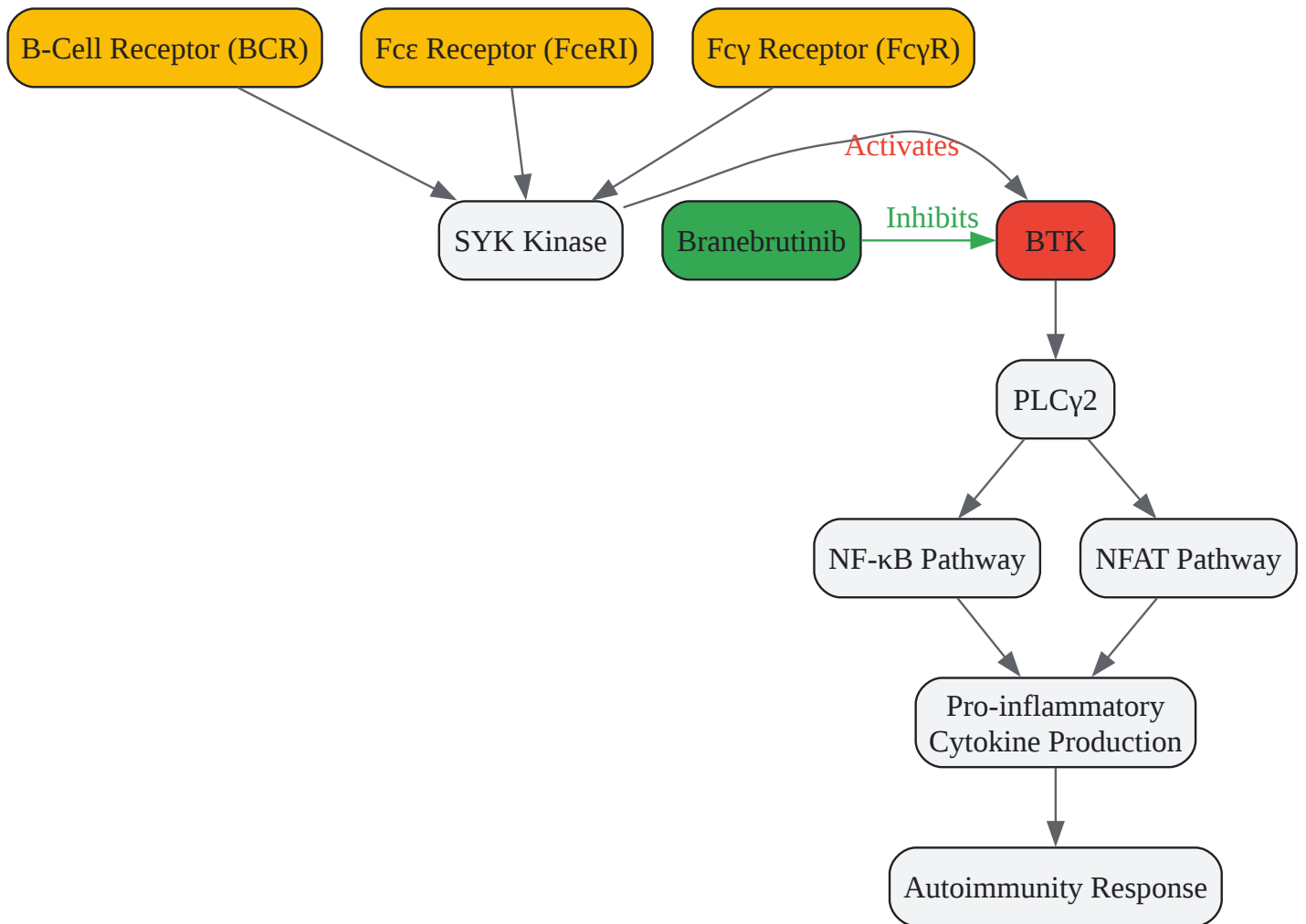
**Table 1: Summary of Branebrutinib Pharmacokinetic and Pharmacodynamic Parameters**

Parameter	Value / Finding	Notes / Conditions
Absorption (Tmax)	Within 1 hour	Rapid oral absorption [1].

Parameter	Value / Finding	Notes / Conditions
Plasma Half-life ( $t_{1/2}$ )	1.2 - 1.7 hours	Short plasma elimination half-life; drops to undetectable levels within 24 hours [1].
BTK Occupancy Half-life	115 - 154 hours (Mean)	Much slower decay of pharmacodynamic effect compared to plasma PK [1].
Dose for 100% BTK Occupancy	Reached after a single 10 mg dose	Rapid and high level of target engagement [1].
Safety Profile	Well tolerated	Most adverse events (AEs) were mild to moderate [1].

## BTK Signaling Pathway and Drug Mechanism

**Branebrutinib** exerts its effects by covalently binding to cysteine 481 (Cys481) in the active site of BTK, thereby inactivating it [1]. BTK is a crucial enzyme in hematopoietic cells, playing a central role in signaling pathways that drive inflammation and autoimmunity. The diagram below illustrates the key pathways modulated by **branebrutinib**.



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## Experimental Protocols from Phase I Study

The foundational data for PK/PD modeling was generated using the following methodologies from the published Phase I trial [1].

### 3.1. Study Design Protocol

- **Title:** A Phase I, Randomized, Double-Blind, Placebo-Controlled Study of **Branebrutinib** in Healthy Participants.

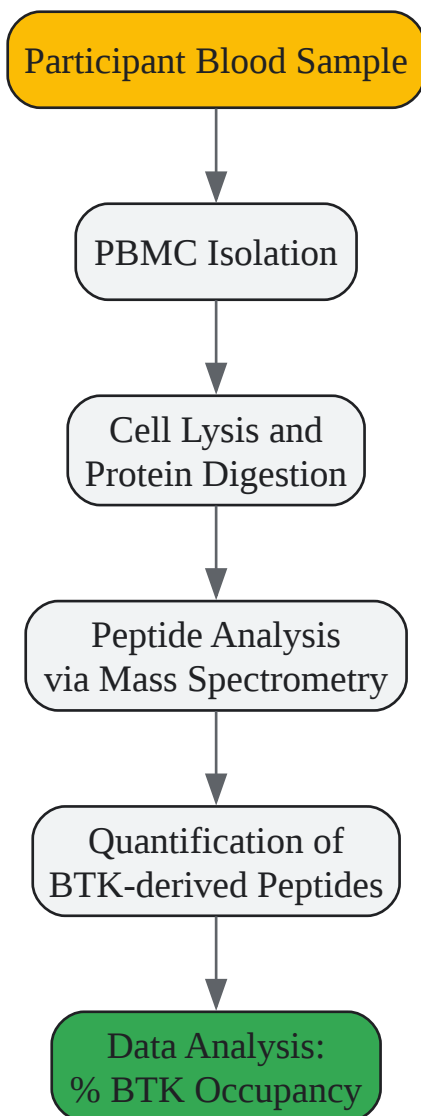
- **Objective:** To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of **branebrutinib**.
- **Design:**
  - **Parts:** Three parts: Single-Ascending Dose (SAD), Multiple-Ascending Dose (MAD), and MAD in Japanese participants (JMAD).
  - **Randomization:** Participants were randomized 3:1 to receive **branebrutinib** or placebo.
  - **Dosing:**
    - **SAD:** Single doses of 0.3, 1, 3, 10, or 30 mg.
    - **MAD/JMAD:** Once-daily doses of 0.3, 1, 3, or 10 mg for 14 days.
- **Participants:** Healthy adults aged 18-55 years with a BMI of 18-32 kg/m<sup>2</sup>.
- **Ethics:** The study was conducted in accordance with ICH Good Clinical Practice and the Declaration of Helsinki. The protocol was approved by an independent ethics committee [1].

### 3.2. Pharmacokinetic Assessment Protocol

- **Sample Collection:** Blood samples were collected at predefined time points pre-dose and post-dose to determine **branebrutinib** plasma concentrations.
- **Bioanalysis:** Plasma concentrations of **branebrutinib** were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **PK Parameters Calculated:** The following parameters were derived from the plasma concentration-time data:
  - Maximum plasma concentration (C<sub>max</sub>)
  - Time to C<sub>max</sub> (T<sub>max</sub>)
  - Area under the plasma concentration-time curve (AUC)
  - Apparent terminal elimination half-life (t<sub>1/2</sub>) [1].

### 3.3. Pharmacodynamic Assessment Protocol

- **Target Engagement Assay:** BTK occupancy was measured as the primary PD endpoint using a novel mass spectrometry assay.
- **Methodology:** This assay directly quantified the ratio of drug-occupied BTK to free BTK in peripheral blood mononuclear cells (PBMCs) isolated from participant samples.
- **Workflow:** The experimental workflow for the PD analysis is outlined below.



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## Implications for PK/PD Modeling and Further Development

The data from this study provides a classic example of a **dissociation between PK and PD**, which is a critical consideration for modeling and dosing regimen design.

- **Modeling Insight:** The short plasma half-life (1.2-1.7 hours) but long BTK occupancy half-life (115-154 hours) is a direct result of the **covalent mechanism of action** of **branebrutinib**. A PK/PD model for **branebrutinib** must therefore incorporate a biophase compartment to account for the slow turnover rate of the BTK protein itself, rather than simply linking effect to plasma concentration.

- **Dosing Optimization:** This prolonged PD effect supports less frequent dosing than would be predicted from PK data alone, improving patient convenience and potentially reducing peak concentration-related side effects.
- **Formulation Development:** Later-stage studies (e.g., NCT05303220) have focused on developing a tablet formulation and assessing the effect of food on its bioavailability, which are key steps in optimizing the final drug product [2].

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## References

1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib ... [pmc.ncbi.nlm.nih.gov]
2. A Study to Assess Relative Bioavailability of Branebrutinib ... [patlynk.com]

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